molecular formula C24H19F2N5O4S B1191857 VU0456940

VU0456940

Cat. No.: B1191857
M. Wt: 511.5038
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0456940 (CAS No. 1046861-20-4) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It was developed through structure-activity relationship (SAR) optimization of an indole-based hit (VU0108370) identified in a high-throughput screening (HTS) campaign . Preclinical studies demonstrate its ability to potentiate subthreshold carbachol (CCh) responses in medium spiny neurons (MSNs), shift amyloid precursor protein (APP) processing toward the nonamyloidogenic pathway (enhancing sAPPα release), and improve cognitive function in rodent models . However, its development was halted due to high clearance, moderate CYP450 inhibition, and suboptimal brain penetration (Kp/Kp,uu) .

Properties

Molecular Formula

C24H19F2N5O4S

Molecular Weight

511.5038

SMILES

CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1

Appearance

Solid powder

Synonyms

VU-0456940;  VU 0456940;  VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of VU0456940 and Analogous M1 PAMs

Compound Chemotype M1 EC50 (nM) Selectivity (M2–M5) Brain Penetration (Kp) Clinical Status Key Advantages/Liabilities
This compound Indole sulfone 310–340 >100-fold selective Low (Kp = 0.2–0.5) Discontinued High selectivity; enhances sAPPα
BQCA Quinazolinone 290 Moderate (M2/M3 IC50 >10 μM) Moderate (Kp = 1.1) Phase I completed First-in-class M1 PAM; validated cognition enhancer
ML169 Indole 1380 Moderate Not reported Preclinical Improved potency over parent hit
PF-06764427 Azaindole 120 >50-fold selective High (Kp = 3.5) Preclinical Ago-PAM with intrinsic agonist activity
VU0453595 Isatin 110 M1-selective High (Kp = 2.8) Preclinical Robust in vivo efficacy; low CYP liability

Mechanistic and Functional Differences

Allosteric Agonism : Unlike pure PAMs like BQCA, PF-06764427 acts as an "ago-PAM," displaying intrinsic agonist activity at M1 receptors in the absence of ACh. This property increases the risk of receptor desensitization and adverse effects (e.g., seizures) . This compound avoids this liability by lacking agonist activity .

APP Processing: this compound uniquely shifts APP processing toward sAPPα, a neuroprotective fragment linked to Alzheimer’s disease (AD) modification.

Kinetic Selectivity : While BQCA and this compound both exhibit >100-fold M1 selectivity, BQCA’s moderate M2/M3 off-target activity may contribute to cholinergic side effects (e.g., salivation, GI distress) .

Therapeutic Potential and Limitations

  • BQCA and PF-06764427 remain viable candidates for cognitive enhancement .
  • Safety : this compound’s lack of agonist activity reduces seizure risk compared to ago-PAMs like PF-06764427, but its CYP inhibition necessitates structural refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU0456940
Reactant of Route 2
VU0456940

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.